

A Head-to-Head Comparison for Validating MMH1-Induced BRD4 Degradation

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Compound of Interest		
Compound Name:	MMH1	
Cat. No.:	B12367979	Get Quote

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of **MMH1**, a novel BRD4 molecular glue degrader, with alternative BRD4-targeting compounds. This guide includes supporting experimental data, detailed protocols for validation, and visualizations to clarify the underlying mechanisms and workflows.

MMH1 operates as a molecular glue, inducing the degradation of Bromodomain-containing protein 4 (BRD4) by recruiting the CUL4 and DCAF16 E3 ubiquitin ligases to the second bromodomain of BRD4 (BRD4BD2).[1][2][3] This targeted degradation of BRD4, an epigenetic reader crucial for the transcription of key oncogenes like c-MYC, presents a promising therapeutic strategy in various cancers.[4]

This guide compares **MMH1** with established PROTAC (Proteolysis Targeting Chimera) degraders—ARV-825, MZ1, and dBET6—and the well-characterized BET inhibitor, JQ1.

Comparative Performance of BRD4-Targeting Compounds

The following table summarizes the key performance metrics for **MMH1** and its comparators. The data highlights the high potency of degrader compounds in inducing BRD4 degradation (DC50) and inhibiting cell viability (IC50).

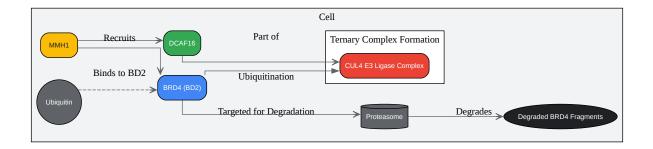


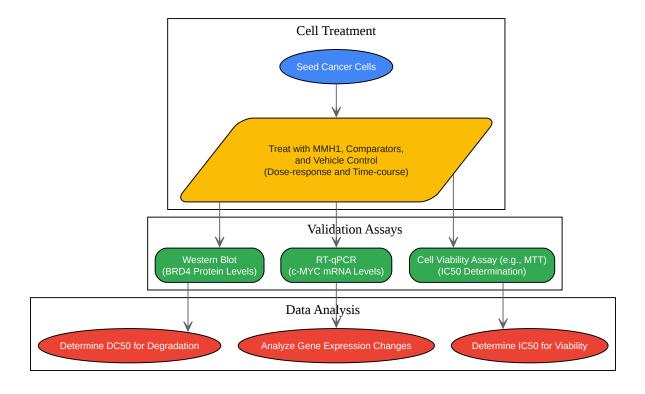
Compound	Mechanism of Action	Target Ligase	DC50 (BRD4 Degradatio n)	IC50 (Cell Viability)	Reference(s)
MMH1	Molecular Glue Degrader	DCAF16	>90% degradation at <100 nM	Not explicitly reported	[5]
ARV-825	PROTAC Degrader	Cereblon (CRBN)	<1 nM	9–37 nM (in various cancer cell lines)	[1][6][7][8]
MZ1	PROTAC Degrader	von Hippel- Lindau (VHL)	8 nM (H661 cells), 23 nM (H838 cells)	pEC50 = 7.6 (Mv4-11 cells)	[2][9]
dBET6	PROTAC Degrader	Cereblon (CRBN)	6 nM (HEK293T cells)	0.001-0.5 μM (in various cancer cell lines)	[10][11]
JQ1	Small Molecule Inhibitor	N/A	N/A	17.7 nM (BRD2), 76.9 nM (BRD4)	[12][13][14] [15]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of **MMH1**-induced BRD4 degradation and a typical experimental workflow for its validation.







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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMH1 Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. MZ1|BRD4 degrader PROTAC|1797406-69-9 [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Degradation of BRD4 a promising treatment approach not only for hematologic but also for solid cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 13. Selective inhibition of BET bromodomains PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma PMC [pmc.ncbi.nlm.nih.gov]
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